1-Ethyl-4-methoxy-1H-indole-3,5-diol
Description
1-Ethyl-4-methoxy-1H-indole-3,5-diol is a substituted indole derivative featuring a methoxy group at position 4, an ethyl group at position 1, and hydroxyl groups at positions 3 and 3. Indole derivatives are known for their diverse biological activities, including antioxidant, anticancer, and antimicrobial properties .
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-ethyl-4-methoxyindole-3,5-diol |
InChI |
InChI=1S/C11H13NO3/c1-3-12-6-9(14)10-7(12)4-5-8(13)11(10)15-2/h4-6,13-14H,3H2,1-2H3 |
InChI Key |
JXPHVFJUHHZQGV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2OC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-methoxy-1H-indole-3,5-diol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The process is optimized for high yield and purity, using automated reactors and stringent quality control measures to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-methoxy-1H-indole-3,5-diol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group by another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-ethanol derivatives .
Scientific Research Applications
1-Ethyl-4-methoxy-1H-indole-3,5-diol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-methoxy-1H-indole-3,5-diol involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
2-Methoxy-9,10-dihydrophenanthrene-4,5-diol (Compound 66)
- Structure : A dihydrophenanthrene derivative with methoxy and diol groups.
- Key Differences : Unlike 1-Ethyl-4-methoxy-1H-indole-3,5-diol, this compound lacks the indole core and ethyl substitution but shares the methoxy and diol functional groups.
5-Fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (5b)
- Structure : An indole derivative with a triazole-linked 3-methoxyphenyl group and fluorine substitution.
- Key Differences : Replaces the ethyl and diol groups with a triazole-ethyl chain and fluorine, enhancing lipophilicity and metabolic stability .
- Relevance : Synthesized via copper-catalyzed click chemistry, yielding 42% purity, highlighting efficient synthetic routes for methoxy-indole hybrids .
5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol (4)
- Structure : Combines indole with an oxadiazole-thiol moiety.
- Key Differences : Replaces diol and methoxy groups with oxadiazole-thiol, likely altering redox and chelation properties .
- Relevance : Synthesized via hydrazide-carbon disulfide cyclization, demonstrating versatility in indole functionalization .
Bioactivity
- 2-Methoxy-9,10-dihydrophenanthrene-4,5-diol : Strong binding to SRC (-10.1 kcal/mol) and EGFR (-9.0 kcal/mol), suggesting kinase-targeted applications .
- 5b (Fluoro-triazole-indole) : Fluorine enhances blood-brain barrier penetration; triazole improves antibacterial potency .
- Target Compound : Predicted antioxidant activity due to diol groups, analogous to indole-based antioxidants .
Physicochemical Properties
- Methoxy Groups: Enhance solubility in polar solvents (e.g., ethanol, DMF) .
- Ethyl Substitution : Likely increases lipophilicity compared to smaller alkyl groups, affecting membrane permeability.
- Diol vs. Thiol/Oxadiazole : Diols participate in hydrogen bonding, while thiols offer redox activity .
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